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molecular formula C9H12FNO B8380775 (1S)-1-(4-fluorophenyl)-2-(methylamino)ethanol

(1S)-1-(4-fluorophenyl)-2-(methylamino)ethanol

Cat. No. B8380775
M. Wt: 169.20 g/mol
InChI Key: IOZLGDJGPLSIHZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217723B2

Procedure details

2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol (54.6 g) and 10% palladium-carbon (5.8 g) was stirred in ethyl acetate-methanol (3:1) (800 mL) at 50° C. under hydrogen atmosphere for three hours. The catalyst was removed by filtration, and the filtrate was concentrated. After solidifying with an ether-hexane solvent, and the title compound (25.8 g) was obtained as a colorless solid.
Name
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
Quantity
54.6 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
800 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
5.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[CH2:9][CH:10]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[OH:11])C1C=CC=CC=1>C(OCC)(=O)C.CO.[C].[Pd]>[F:18][C:15]1[CH:14]=[CH:13][C:12]([CH:10]([OH:11])[CH2:9][NH:8][CH3:1])=[CH:17][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
Quantity
54.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(O)C1=CC=C(C=C1)F)C
Name
ethyl acetate methanol
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC.CO
Name
palladium-carbon
Quantity
5.8 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CNC)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07217723B2

Procedure details

2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol (54.6 g) and 10% palladium-carbon (5.8 g) was stirred in ethyl acetate-methanol (3:1) (800 mL) at 50° C. under hydrogen atmosphere for three hours. The catalyst was removed by filtration, and the filtrate was concentrated. After solidifying with an ether-hexane solvent, and the title compound (25.8 g) was obtained as a colorless solid.
Name
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
Quantity
54.6 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
800 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
5.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[CH2:9][CH:10]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[OH:11])C1C=CC=CC=1>C(OCC)(=O)C.CO.[C].[Pd]>[F:18][C:15]1[CH:14]=[CH:13][C:12]([CH:10]([OH:11])[CH2:9][NH:8][CH3:1])=[CH:17][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
Quantity
54.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(O)C1=CC=C(C=C1)F)C
Name
ethyl acetate methanol
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC.CO
Name
palladium-carbon
Quantity
5.8 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CNC)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07217723B2

Procedure details

2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol (54.6 g) and 10% palladium-carbon (5.8 g) was stirred in ethyl acetate-methanol (3:1) (800 mL) at 50° C. under hydrogen atmosphere for three hours. The catalyst was removed by filtration, and the filtrate was concentrated. After solidifying with an ether-hexane solvent, and the title compound (25.8 g) was obtained as a colorless solid.
Name
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
Quantity
54.6 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
800 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
5.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[CH2:9][CH:10]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[OH:11])C1C=CC=CC=1>C(OCC)(=O)C.CO.[C].[Pd]>[F:18][C:15]1[CH:14]=[CH:13][C:12]([CH:10]([OH:11])[CH2:9][NH:8][CH3:1])=[CH:17][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
Quantity
54.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(O)C1=CC=C(C=C1)F)C
Name
ethyl acetate methanol
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC.CO
Name
palladium-carbon
Quantity
5.8 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CNC)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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